1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene
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Overview
Description
1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene is a chemical compound known for its unique structure and properties. This compound features two isoindoline-1,3-dione groups attached to a benzene ring via methylene bridges. It is used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in solvents like isopropanol and water under reflux conditions, using catalysts such as silica-supported niobium complexes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the isoindoline-1,3-dione groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in materials science and organic electronics due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The isoindoline-1,3-dione groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold but lacks the benzene ring and methylene bridges.
Indole derivatives: Contain the indole nucleus and exhibit similar biological activities.
Uniqueness
1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene is unique due to its dual isoindoline-1,3-dione groups and benzene ring, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[[2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-21-17-9-3-4-10-18(17)22(28)25(21)13-15-7-1-2-8-16(15)14-26-23(29)19-11-5-6-12-20(19)24(26)30/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVUWYFEIHZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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